molecular formula C25H27N3O3 B14939962 1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B14939962
M. Wt: 417.5 g/mol
InChI Key: RYONKIKLGHOOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrroloquinoline core fused with a morpholine ring and a methoxyphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Chemical Reactions Analysis

1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)imino-11,11-dimethyl-9-(morpholin-4-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C25H27N3O3/c1-25(2)15-17(16-27-11-13-31-14-12-27)20-5-4-6-21-22(24(29)28(25)23(20)21)26-18-7-9-19(30-3)10-8-18/h4-10,15H,11-14,16H2,1-3H3

InChI Key

RYONKIKLGHOOHK-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=C(C=C4)OC)C3=CC=C2)CN5CCOCC5)C

Origin of Product

United States

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